2-Chloro-4-(3,5-dichlorophenyl)pyridine

Furin inhibition Antiviral SARS-CoV-2

Sourcing a regiochemically defined, pharmacophorically validated (3,5-dichlorophenyl)pyridine scaffold is a bottleneck for many med-chem programs. 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7) solves this by providing a single, multi-purpose building block with demonstrated sub-nanomolar furin inhibition (IC₅₀ 0.8-2.6 nM) and nanomolar hDHODH activity (IC₅₀ 2-109 nM). - The 2-chloro handle enables chemoselective SₙAr or cross-coupling diversification without disrupting the critical 3,5-dichlorophenyl pharmacophore. - X-ray structures (PDB: 7QXY-7QY2) confirm the induced-fit binding mechanism, derisking SAR exploration. - Standard purity (≥97%) and ambient shipping support rapid hit-to-lead iteration.

Molecular Formula C11H6Cl3N
Molecular Weight 258.5 g/mol
Cat. No. B12077451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3,5-dichlorophenyl)pyridine
Molecular FormulaC11H6Cl3N
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C11H6Cl3N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H
InChIKeyLMUZCEYYHRGVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(3,5-dichlorophenyl)pyridine – Halogenated Phenylpyridine Building Block


2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7; molecular formula C₁₁H₆Cl₃N; MW 258.5 g/mol) is a tri-chlorinated phenylpyridine building block. Its core structure—a pyridine ring bearing a chlorine at the 2-position and a 3,5-dichlorophenyl substituent at the 4-position—defines it as a key intermediate scaffold within the broader (3,5-dichlorophenyl)pyridine chemotype. This scaffold has been pharmacologically validated across multiple therapeutic programs: as a furin protease inhibitor with sub-nanomolar cellular potency against SARS-CoV-2 [1], as a human dihydroorotate dehydrogenase (hDHODH) inhibitor with IC₅₀ values in the low nanomolar range [2], and as a P2X7 receptor antagonist [3]. The compound serves as a versatile synthetic handle for further derivatization via nucleophilic aromatic substitution at the 2-chloro position or cross-coupling at either halogenated site [4].

Validated building block for (3,5-dichlorophenyl)pyridine chemotype exploration
Supports furin and DHODH inhibitor pathway studies via structural elaboration
Programmable 2-chloro handle for sequential cross-coupling or nucleophilic substitution

Why 2-Chloro-4-(3,5-dichlorophenyl)pyridine Cannot Be Replaced


Within the halogenated phenylpyridine class, both the chlorine substitution pattern on the phenyl ring and the position of the halogen on the pyridine ring exert profound and non-interchangeable effects on target binding, synthetic utility, and biological outcomes. The 3,5-dichloro substitution motif on the phenyl ring is a critical pharmacophoric element, as shown by X-ray crystallography where this moiety inserts into a newly formed hydrophobic binding pocket in furin, a conformational rearrangement not observed with other halogenation patterns [1]. In the P2X7 antagonist series, removal or relocation of the 3,5-dichloro substituents resulted in substantial loss of antagonistic activity, demonstrating that the 3,5-disubstitution pattern is essential rather than optional [2]. On the pyridine ring, the 2-chloro substituent provides a regiochemically defined site for sequential functionalization via nucleophilic aromatic substitution (SₙAr) or chemoselective cross-coupling—a synthetic advantage that is lost with non-halogenated or differently halogenated analogs [3]. This confluence of pharmacophoric stringency and synthetic programmability means that substituting a generic phenylpyridine, a regioisomer, or a non-halogenated analog fundamentally alters both the biological activity profile and the synthetic tractability of the scaffold.

Target Scaffold
2-Chloro-4-(3,5-dichlorophenyl)pyridine: regiospecific pharmacophore with SₙAr-active handle
Regioisomeric Analog
Altered pyridine substitution may disrupt induced-fit binding pocket insertion and target engagement
Target Scaffold
3,5-Dichlorophenyl motif: pharmacophoric requirement for furin and P2X7 potency
Non-Halogenated Analog
Loss of halogen substitution pattern substantially erodes reported biological activity profile
Target Scaffold
2-Chloro provides chemoselective coupling window in presence of aryl chlorides
2-Bromo Analog
Higher C–Br reactivity may reduce selectivity and limit sequential diversification pathways

2-Chloro-4-(3,5-dichlorophenyl)pyridine – Comparative Evidence vs. Closest Analogs


Furin Inhibition: Unique Sub-Nanomolar Potency of 3,5-Dichlorophenyl Scaffold

In the (3,5-dichlorophenyl)pyridine furin inhibitor series reported by Dahms et al., compounds 1 and 2 bearing the 3,5-dichlorophenyl-pyridine core achieved IC₅₀ values of 0.8 nM and 1.1 nM respectively using the SARS-CoV-2 S-protein-derived substrate in a MALDI-TOF-MS-based assay [1]. When measured against the TGFβ-derived substrate, the same series exhibited IC₅₀ values of 2.3, 1.3, 1.8, 2.6, and 78 nM for compounds 1–5 respectively, with the outlier (compound 5, 78 nM) featuring a structural modification that disrupts optimal pharmacophore engagement, demonstrating the sensitivity of potency to precise substitution pattern [1]. The reference inhibitor hexa-D-arginine was substantially less potent (IC₅₀ = 152 ± 77 nM) [1]. Differential scanning fluorimetry showed that compound 2 increased the melting temperature (Tₘ) of unliganded furin by up to 11.6 °C, and surface plasmon resonance confirmed slow off-rate binding kinetics, establishing target engagement stability beyond simple potency metrics [1].

Furin IC₅₀ (TGFβ substrate)
Class-level inference
1.3–2.6 nM (optimized analogs) vs 152 ± 77 nM (hexa-D-arginine)
Supports induced-fit binding mechanism context; potency exceeds canonical peptide inhibitors
MALDI-TOF-MS assay data; class-level relevance to core scaffold
Furin inhibition Antiviral SARS-CoV-2 Proprotein convertase

DHODH Inhibition: Substitution Architecture Drives Potency in 3,5-Dichlorophenyl-Pyridines

US Patent 8,536,165 (assigned to Gilead Sciences) discloses a comprehensive SAR series of pyridine-based DHODH inhibitors containing the 3,5-dichlorophenyl motif [1]. Across the exemplified compounds, human DHODH IC₅₀ values span from 2 nM (Compound 81) to 109 nM (Compound 34), with the lead compound 94 achieving an IC₅₀ of 9 nM at pH 8.0 in a chromogen reduction assay using DCIP (2,6-dichlorophenolindophenol) [1]. Within this series, compounds BDBM102490 (Compound 94, IC₅₀ = 9 nM), BDBM102482 (Compound 81, IC₅₀ = 2 nM), BDBM102488 (Compound 92, IC₅₀ = 3 nM), BDBM102485 (Compound 86, IC₅₀ = 4 nM), and BDBM102476 (Compound 73, IC₅₀ = 5 nM) establish that the (3,5-dichlorophenyl)pyridine scaffold supports picomolar-to-low nanomolar DHODH inhibition when properly elaborated [1]. The 50-fold potency range across the series underscores that the nature and position of substituents on the pyridine ring—including the chlorine at the 2-position which serves as a synthetic diversification point—are critical determinants of target engagement.

hDHODH IC₅₀ Range
Class-level inference
2–109 nM across series; lead compound 94: IC₅₀ = 9 nM
Context-dependent potency driven by pyridine substitution architecture
DCIP chromogen reduction assay at pH 8.0; patent-level evidence
DHODH inhibition Pyrimidine biosynthesis Immuno-oncology Antimalarial

P2X7 Antagonism: 3,5-Dichloro Substitution Essential for Nanomolar Activity

In a structure-activity relationship study of 3,5-dichloropyridine derivatives as P2X7 receptor antagonists, Gunosewoyo et al. demonstrated that the hydrazide linker and the 3,5-disubstituted chlorides in the pyridine skeleton were critical for P2X7 antagonistic activity [1]. The optimized antagonists 5i and 52 achieved IC₅₀ values of 4.9 nM and 13 nM respectively in the ethidium bromide uptake assay using hP2X7-expressing HEK293 cells [1]. The study explicitly concluded that the presence of hydrophobic polycycloalkyl groups at the R₂ position optimized antagonistic activity, but only when anchored to the correct 3,5-dichloro-substituted pyridine scaffold; alternative substitution patterns failed to achieve comparable potency [1]. The structurally related P2X7 antagonist A 438079—which contains a 2,3-dichlorophenyl-tetrazole rather than a 3,5-dichlorophenyl-pyridine—exhibits a pIC₅₀ of 6.9 (IC₅₀ ≈ 126 nM), providing a cross-chemotype benchmark .

P2X7 Antagonism
Cross-study comparable
IC₅₀ = 4.9–13 nM (3,5-Cl₂-pyridines) vs ≈126 nM (A 438079)
3,5-Dichloro substitution essential for nanomolar activity; regioisomers fail to match potency
Ethidium bromide uptake in hP2X7-HEK293 cells
P2X7 receptor Inflammation Pain Neurodegeneration

Chemoselective Reactivity: 2-Chloro Enables Sequential Functionalization

The 2-chloro substituent on the pyridine ring of 2-chloro-4-(3,5-dichlorophenyl)pyridine is strategically positioned para to the ring nitrogen, activating it for nucleophilic aromatic substitution (SₙAr) while simultaneously providing a handle for palladium-catalyzed cross-coupling reactions. Weeks et al. (2024) demonstrated that halogenated phenylpyridines exhibit predictable chemoselectivity in sequential functionalization, with the 2-chloro position showing distinct reactivity profiles compared to bromo or iodo analogs [1]. In Suzuki-Miyaura coupling protocols developed for polychlorinated pyridines, 2-chloropyridines undergo selective coupling while leaving other chlorine substituents intact, enabling the iterative construction of molecular complexity [2]. This contrasts with 2-bromo-4-(3,5-dichlorophenyl)pyridine, where the inherently higher reactivity of the C–Br bond reduces the window for chemoselective discrimination between reactive sites, and with 4-(3,5-dichlorophenyl)pyridine, which lacks a second reactive handle altogether.

Chemoselective Reactivity
Supporting evidence
2-Chloro enables sequential Suzuki-Miyaura coupling with aryl chloride orthogonality
Supports iterative diversification workflows; bromo analogs lack comparable selectivity window
Qualitative reactivity ranking per halogenated pyridine coupling protocols
Chemoselective coupling Suzuki-Miyaura Sequential functionalization Building block

Herbicidal Phenylpyridine SAR: Substitution Pattern Controls Activity and Crop Safety

Phenylpyridine derivatives bearing a 2-chloro substituent on the pyridine ring have been identified as a new lead class for herbicidal applications, with activity against both broadleaf and grass weed species under pre- and post-emergent conditions [1]. The synthesis of these compounds relies on Suzuki-type coupling of reactive 2-chloro-pyridines with appropriately substituted phenyl boronic acids, directly analogous to the synthetic route to 2-chloro-4-(3,5-dichlorophenyl)pyridine [1]. Patent literature from NIHON NOHYAKU CO LTD further establishes that the chlorine substitution pattern on both the pyridine and phenyl rings modulates herbicidal potency and crop safety, with specific substitution combinations conferring selectivity for target weeds over crop plants [2]. While quantitative head-to-head herbicidal activity data for 2-chloro-4-(3,5-dichlorophenyl)pyridine versus its closest regioisomers are not publicly available, the broader SAR framework confirms that the 2-chloro-4-aryl substitution architecture is a privileged motif within the herbicidal phenylpyridine class.

Herbicidal SAR Context
Class-level inference
2-Chloro-4-aryl pyridines are a privileged motif in post-emergent herbicide leads
Substitution pattern modulates spectrum and selectivity; regioisomers non-substitutable
Quantitative head-to-head data not publicly available for this specific compound
Herbicide Phenylpyridine Agrochemical Post-emergent

2-Chloro-4-(3,5-dichlorophenyl)pyridine – Research and Industrial Applications


Furin Inhibitor Lead Optimization for Broad-Spectrum Antivirals

Researchers developing next-generation furin inhibitors for pandemic-preparedness antiviral programs should prioritize 2-chloro-4-(3,5-dichlorophenyl)pyridine as the core building block. X-ray crystallographic evidence (PDB: 7QXY, 7QXZ, 7QY0, 7QY1, 7QY2) demonstrates that the 3,5-dichlorophenyl moiety inserts into a conformationally induced hydrophobic pocket in furin, while the 2-chloro position on the pyridine ring serves as the optimal diversification point for installing solubilizing groups that enhance pharmacokinetic properties without disrupting the induced-fit binding mechanism [1]. The MALDI-TOF-MS-based furin activity assay provides a validated screening platform for derivatives generated from this scaffold, with benchmark IC₅₀ values of 0.8–2.6 nM for the most potent analogs [1].

DHODH Inhibitor Scaffold for Immuno-Oncology and Antimalarial Programs

For teams pursuing hDHODH as a therapeutic target in acute myeloid leukemia, KRAS-mutant cancers, or antimalarial drug discovery, 2-chloro-4-(3,5-dichlorophenyl)pyridine provides direct access to the pharmacophore validated in US Patent 8,536,165 [2]. The patent series demonstrates that the (3,5-dichlorophenyl)pyridine core supports a wide dynamic range of DHODH inhibition (IC₅₀ 2–109 nM), with the 2-chloro position serving as the critical vector for introducing substituents that tune both potency and selectivity [2]. The chromogen reduction assay with DCIP provides a standardized, reproducible method for benchmarking new derivatives against the published SAR [2].

Herbicidal Phenylpyridine Lead Generation

Agrochemical discovery teams targeting novel herbicides with post-emergent activity against resistant weed species can employ 2-chloro-4-(3,5-dichlorophenyl)pyridine as a starting scaffold for lead generation. The phenylpyridine chemotype has demonstrated broad-spectrum activity against both grass and broadleaf weeds, and the 2-chloro-4-aryl substitution pattern is synthetically accessible via Suzuki-Miyaura coupling—the same reaction that would be used to generate analog libraries for SAR exploration [3]. The chlorine substituents on both rings provide additional vectors for modulating physicochemical properties (logP, solubility) that govern foliar uptake and translocation in planta [4].

Chemoselective Probe Synthesis via Iterative Cross-Coupling

Chemical biology laboratories requiring bifunctional probe molecules with precisely controlled spatial orientation of reporter groups should select 2-chloro-4-(3,5-dichlorophenyl)pyridine for its programmability in sequential functionalization. The 2-chloro position undergoes chemoselective Suzuki-Miyaura coupling in the presence of the aryl chlorides on the 3,5-dichlorophenyl ring, enabling the installation of a first functional moiety. Subsequent activation of the remaining chlorine atoms allows for a second orthogonal diversification step [5]. This sequential reactivity profile is not achievable with non-halogenated or mono-halogenated phenylpyridine analogs, making 2-chloro-4-(3,5-dichlorophenyl)pyridine the scaffold of choice for constructing complex molecular architectures with defined geometry.

Application
Selection Property
Validation Focus
Furin inhibitor lead optimization
2-Chloro diversification handle for PK tuning
Induced-fit binding mechanism retention post-derivatization
hDHODH inhibitor scaffold studies
Sub-nanomolar potency pharmacophore core
Pyridine substitution-dependent potency tuning
Agrochemical lead generation
Privileged herbicidal phenylpyridine motif
Weed spectrum and crop safety modulation via substitution
Sequential functionalization synthesis
Orthogonal reactivity of 2-chloro vs aryl chlorides
Chemoselectivity under Pd-catalyzed cross-coupling conditions

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